2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid” is a chemical compound with the IUPAC name (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid . It has a molecular weight of 196.21 . The compound is a light yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3/c1-11-7(2-4-10-11)8-6(9(12)13)3-5-14-8/h2,4,6,8H,3,5H2,1H3,(H,12,13)/t6-,8-/m1/s1 . Unfortunately, the exact molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound is a light yellow solid . It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is powder .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Drug Synthesis
The compound 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid can be synthesized by employing nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . This process is crucial in the development of new drugs and therapeutic agents.
Pharmacophore Preparation
The hydrazine-coupled pyrazole derivatives, which include 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that the compound could be a valuable starting point for the development of new drugs.
Molecular Docking Studies
Molecular docking studies have been conducted on compounds like 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid . These studies help in understanding the interaction between the compound and its target protein, providing insights into the mechanism of action of the compound.
Development of Medicinal Scaffolds
Compounds based on the 1,2,3-triazole moiety, which is structurally similar to the pyrazole moiety in 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, have been utilized in the development of several medicinal scaffolds . These scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
Research in Drug Resistance
Research in drugs targeting conditions like castration-resistant prostate cancer (CRPC) often involves compounds like 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid . One direction of this research is to combat drug resistance that emerges after prolonged usage of first-generation antagonists .
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ethyl glyoxylate, followed by cyclization with sodium ethoxide and subsequent hydrolysis.", "Starting Materials": [ "1-methyl-1H-pyrazole-5-carboxylic acid", "ethyl glyoxylate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-methyl-1H-pyrazole-5-carboxylic acid is reacted with ethyl glyoxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding ester intermediate.", "Step 2: The ester intermediate is then treated with sodium ethoxide in ethanol to undergo cyclization and form the oxolane ring.", "Step 3: The resulting product is then hydrolyzed with water and hydrochloric acid to remove the ethyl ester group and form the carboxylic acid functional group, yielding 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid." ] } | |
CAS-Nummer |
1807912-27-1 |
Produktname |
2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.